methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with a methyl ester group and a sulfamoyl group attached to a dichlorophenyl moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzenesulfonamide with thiophene-2-carboxylic acid methyl ester under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the dichlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
2,4-Dichlorobenzenesulfonamide: Shares the dichlorophenyl sulfamoyl structure but lacks the thiophene ring and ester group.
Uniqueness: Methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a methyl ester group, and a dichlorophenyl sulfamoyl moiety
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSOEWGAPDRYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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